

In-Depth Technical Guide to the Structural Analysis of Recoflavone and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Recoflavone, a synthetic flavonoid derivative, has garnered significant attention for its potent anti-inflammatory properties and therapeutic potential in conditions such as gastritis and dry eye syndrome. This technical guide provides a comprehensive overview of the structural analysis of **Recoflavone** and its derivatives. It includes a summary of their biological activities, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel flavonoid-based therapeutics.

Structural Elucidation and Physicochemical Properties of Recoflavone

Recoflavone, also known as DA-6034, is chemically designated as 2-[2-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl]oxyacetic acid. It belongs to the 5-O-methylated flavonoid class.[1] Its fundamental structural and physicochemical properties are summarized in the table below.



| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C20H18O8 | [1] |
| Molecular Weight | 386.356 g/mol | [1] |
| IUPAC Name | 2-[2-(3,4-dimethoxyphenyl)-5- methoxy-4-oxochromen-7- yl]oxyacetic acid | [1] |
| CAS Number | 203191-10-0 | |
| Appearance | Solid powder | _ |
| Purity | >98% | _ |

Synthesis of Recoflavone and Its Derivatives

The synthesis of **Recoflavone** and its derivatives generally involves multi-step chemical reactions. A general scheme for the synthesis of 7-O-carboxymethylflavones, such as **Recoflavone**, is outlined below.

General Synthesis Protocol for Recoflavone (DA-6034)

The synthesis of **Recoflavone** (7-carboxymethyloxy-3',4',5-trimethoxy flavone monohydrate) can be achieved through a multi-step process starting from a suitably substituted chalcone.[2]

Step 1: Chalcone Formation

 A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) via a Claisen-Schmidt condensation to form the corresponding chalcone.

Step 2: Oxidative Cyclization to Flavone Core

The synthesized chalcone undergoes oxidative cyclization to form the flavone ring system.
 This can be achieved using various reagents, such as iodine in DMSO or selenium dioxide.

Step 3: Functional Group Interconversion and Introduction of the Carboxymethoxy Group



• Hydroxyl groups on the flavone core are selectively protected and deprotected to allow for the introduction of the carboxymethoxy group at the 7-position. This is typically achieved by reacting the 7-hydroxyflavone with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

Step 4: Methylation

• The remaining hydroxyl groups at the 3', 4', and 5-positions are methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

Step 5: Final Product Formation

• The final product, 7-carboxymethyloxy-3',4',5-trimethoxy flavone, is then purified and can be crystallized as a monohydrate.[2]

Synthesis of Recoflavone Derivatives

The synthesis of **Recoflavone** derivatives can be achieved by modifying the general synthetic scheme. For instance, derivatives with different substituents on the A and B rings can be prepared by using appropriately substituted acetophenones and benzaldehydes in the initial chalcone synthesis step. Furthermore, the carboxymethoxy group at the 7-position can be replaced with other functional groups by employing different alkylating agents in Step 3.

Biological Activity and Quantitative Data

Recoflavone and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominent. The primary mechanism of action involves the inhibition of the NF-κB and mTOR signaling pathways.[3]



| Compound | Biological Activity | IC50 / Effective Concentration | Cell Line / Model | Reference |
|---|---|---|--------------------------------|-----------|
| Recoflavone (DA-6034) | Inhibition of NF- кВ activation | - | Human gastric epithelial cells | [3] |
| Inhibition of COX-2 and phospho-IKKα expression | - | Inflammation- related colon cancer models | [3] | |
| Increased mucin secretion | 200 μΜ | Human conjunctival epithelial cells | | |
| 3',4'- dihydroxyflavone | Inhibition of LPS- induced nitric oxide level | 9.61 ± 1.36 μM | RAW 264.7 macrophages | [4] |
| Luteolin | Inhibition of LPS- induced nitric oxide level | 16.90 ± 0.74 μM | RAW 264.7 macrophages | [4] |

Experimental Protocols for Structural and Biological Analysis

Structural Characterization

- Purpose: To determine the chemical structure of **Recoflavone** and its derivatives.
- · Protocol:
 - Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSOd6, CDCl3).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.



- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Analyze the chemical shifts, coupling constants, and correlation peaks to elucidate the structure.
- Purpose: To determine the molecular weight and fragmentation pattern of the compounds.

Protocol:

- Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Acquire mass spectra in both positive and negative ionization modes using electrospray ionization (ESI) or another suitable ionization technique.
- Analyze the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular weight.
- Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.
- Purpose: To determine the three-dimensional atomic and molecular structure of the compounds in a crystalline state.

Protocol:

- Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
- Mount a suitable crystal on a goniometer head.
- Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods.



 Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Biological Activity Assays

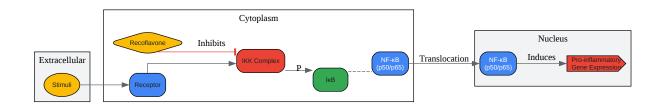
- Purpose: To quantify the inhibitory effect of Recoflavone and its derivatives on NF-κB activation.
- Protocol:
 - Culture cells (e.g., HEK293T) stably or transiently transfected with an NF-κB luciferase reporter construct.
 - Seed the cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
 - \circ Stimulate the cells with an NF- κ B activator, such as tumor necrosis factor-alpha (TNF- α) or lipopolysaccharide (LPS), for 6-8 hours.
 - Lyse the cells and measure the luciferase activity using a luminometer.
 - Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
- Purpose: To investigate the effect of **Recoflavone** and its derivatives on the mTOR signaling pathway.
- Protocol:
 - Culture cells (e.g., cancer cell lines) and treat them with the test compounds for a specified period.
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the changes in protein phosphorylation levels.

Signaling Pathway and Experimental Workflow Visualizations Signaling Pathways

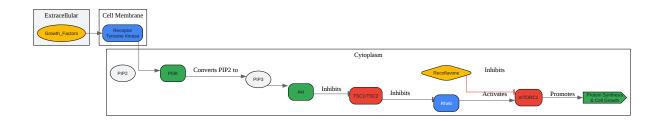
The anti-inflammatory effects of **Recoflavone** are primarily mediated through the modulation of the NF-kB and mTOR signaling pathways.



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Caption: Recoflavone inhibits the NF-kB signaling pathway.



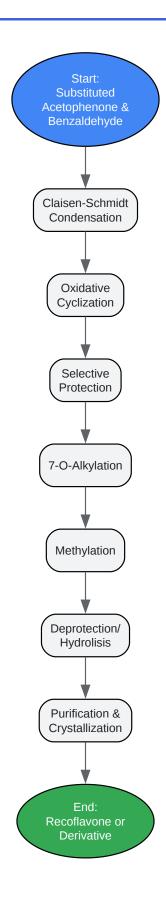


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Caption: Recoflavone modulates the mTOR signaling pathway.

Experimental Workflows

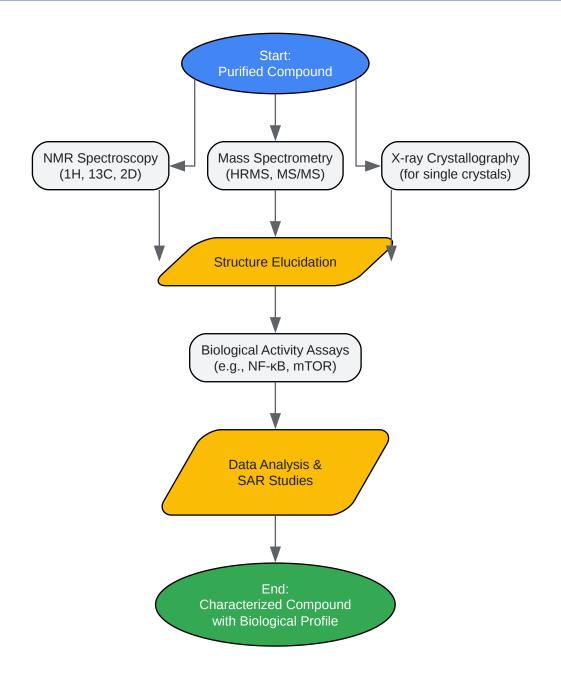




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Caption: General workflow for the synthesis of **Recoflavone**.





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